molecular formula C19H17ClFN3O4S B2846705 ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-04-7

ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2846705
CAS-Nummer: 851949-04-7
Molekulargewicht: 437.87
InChI-Schlüssel: ZFEHPRITAGTFIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group, a 4-chlorobutanamido side chain, and an ethyl carboxylate ester. The compound’s synthesis likely involves multi-step reactions, including Suzuki coupling or Buchwald-Hartwig amination, based on methodologies observed in structurally related compounds (e.g., Example 62 in ). Its crystallographic analysis would employ programs like SHELXL for refinement, given the prominence of these tools in small-molecule structural determination .

Eigenschaften

IUPAC Name

ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-2-28-19(27)16-13-10-29-17(22-14(25)4-3-9-20)15(13)18(26)24(23-16)12-7-5-11(21)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHPRITAGTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorobutanamido and 4-fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[3,4-d]pyridazine derivatives. For instance, a related study demonstrated that derivatives exhibited significant growth inhibition against various cancer cell lines. Compounds with similar scaffolds showed IC50 values in the low micromolar range against human tumor cell lines, indicating potent antitumor activity .

CompoundIC50 (μM)Cell Line Tested
Compound 200.20Human tumor cells (DHFR inhibition)
Compound 230.22Human tumor cells (DHFR inhibition)

These findings suggest that ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may also exhibit similar antitumor properties due to structural similarities.

The mechanism by which thieno[3,4-d]pyridazine derivatives exert their biological effects often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, ultimately inducing apoptosis in cancer cells .

Key Mechanisms:

  • Enzyme Inhibition: Compounds inhibit DHFR more effectively than standard agents like methotrexate.
  • Apoptosis Induction: Increases in caspases-3 and -9 levels indicate activation of apoptotic pathways.

Case Studies

  • In Vitro Studies : A series of compounds were tested against the NCI 60 cell line panel. The most active compounds showed significantly higher growth inhibition compared to standard treatments like 5-fluorouracil .
  • Molecular Modeling : Computational studies indicated that the binding affinity of these compounds to DHFR was comparable to that of established inhibitors, suggesting a potential for further development as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Properties/Applications Reference
Ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Fluorophenyl, 4-chlorobutanamido, ethyl carboxylate Hypothesized kinase inhibition; high polarity due to carboxamide and ester groups [Hypothesized]
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ) Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, thiophene-carboxylate, chromen-4-one Anticancer activity (reported mass: 560.2 [M+1]; MP: 227–230°C)
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Table 14, ) Pyrido[1,2-b]pyridazine 3-Fluorobenzyl, trifluoromethyl furan Neuroprotective or anti-inflammatory applications (patented synthesis route)

Key Findings :

In contrast, pyrazolo[3,4-d]pyrimidine () is more rigid, favoring kinase selectivity .

Substituent Impact :

  • The 4-fluorophenyl group in the target compound contributes to metabolic stability compared to 3-fluorophenyl analogs (), as para-substitution reduces steric hindrance .
  • The 4-chlorobutanamido side chain introduces a flexible alkyl spacer, which may improve solubility relative to the trifluoromethyl furan group in ’s compound .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise coupling steps (e.g., amide bond formation), whereas ’s Example 62 employs Suzuki-Miyaura cross-coupling for thiophene integration (46% yield) .

Physical Properties :

  • While the target compound’s melting point or solubility data are unavailable, analogs like Example 62 (MP: 227–230°C) suggest that bulky substituents increase crystallinity, a trend likely applicable here .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.